4-Iodonaphthalen-2-amine
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Overview
Description
4-Iodonaphthalen-2-amine is an organic compound with the molecular formula C10H8IN It is a derivative of naphthalene, where an iodine atom is substituted at the fourth position and an amine group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodonaphthalen-2-amine typically involves the iodination of naphthalen-2-amine. One common method is the reaction of naphthalen-2-amine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process .
Chemical Reactions Analysis
Types of Reactions: 4-Iodonaphthalen-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form naphthalen-2-amine by removing the iodine atom.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Major Products:
Substitution: Formation of various substituted naphthalen-2-amines.
Oxidation: Production of nitro or nitroso derivatives.
Reduction: Formation of naphthalen-2-amine.
Scientific Research Applications
4-Iodonaphthalen-2-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Iodonaphthalen-2-amine involves its interaction with specific molecular targets and pathways. The iodine atom and amine group play crucial roles in its reactivity and binding affinity to various biological molecules. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
3-Iodonaphthalen-2-amine: Similar structure but with the iodine atom at the third position.
4-Iodonaphthalen-1-amine: Iodine atom at the fourth position but with the amine group at the first position.
Uniqueness: 4-Iodonaphthalen-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
90841-86-4 |
---|---|
Molecular Formula |
C10H8IN |
Molecular Weight |
269.08 g/mol |
IUPAC Name |
4-iodonaphthalen-2-amine |
InChI |
InChI=1S/C10H8IN/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6H,12H2 |
InChI Key |
QENWAEWTEWRKJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2I)N |
Origin of Product |
United States |
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